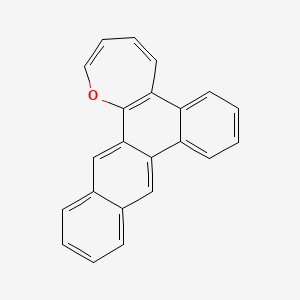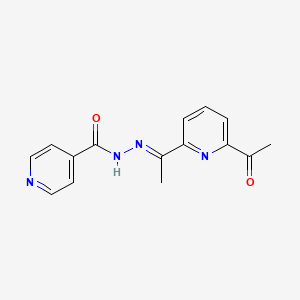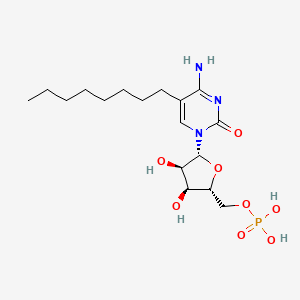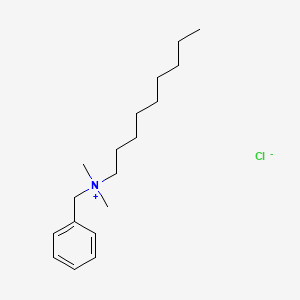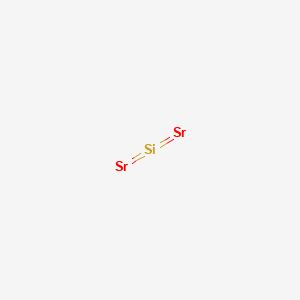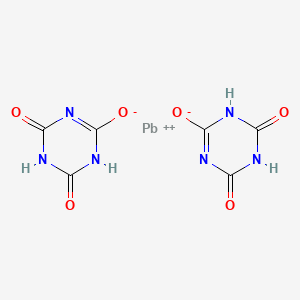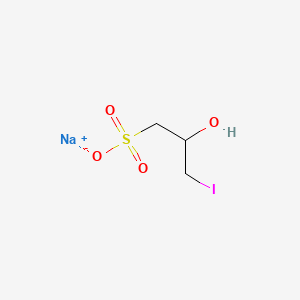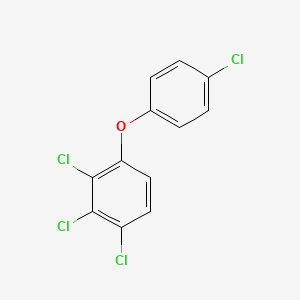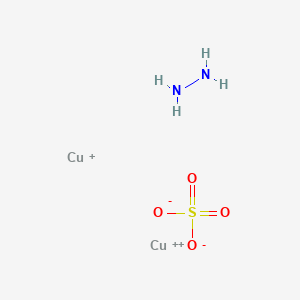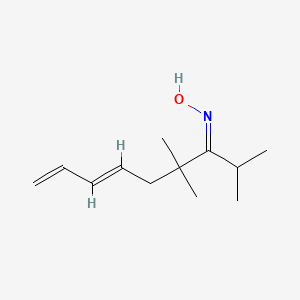
2,4,4-Trimethylnona-6,8-dien-3-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethylnona-6,8-dien-3-one oxime is an organic compound with the molecular formula C12H21NO. It is known for its unique structure, which includes a nonadiene backbone with three methyl groups and an oxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylnona-6,8-dien-3-one oxime typically involves the reaction of 2,4,4-Trimethylnona-6,8-dien-3-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethylnona-6,8-dien-3-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the oxime group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
2,4,4-Trimethylnona-6,8-dien-3-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylnona-6,8-dien-3-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
2,4,4,7-Tetramethylnona-6,8-dien-3-one oxime: Similar structure but with an additional methyl group at the 7th position.
2,4,4-Trimethylnona-6,8-dien-3-one: The parent ketone without the oxime group.
Uniqueness
2,4,4-Trimethylnona-6,8-dien-3-one oxime is unique due to its specific arrangement of methyl groups and the presence of the oxime functional group.
Properties
CAS No. |
84625-53-6 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
(NZ)-N-[(6E)-2,4,4-trimethylnona-6,8-dien-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H21NO/c1-6-7-8-9-12(4,5)11(13-14)10(2)3/h6-8,10,14H,1,9H2,2-5H3/b8-7+,13-11- |
InChI Key |
JZVFMABEZCKLSU-ZXAHDXGASA-N |
Isomeric SMILES |
CC(C)/C(=N/O)/C(C)(C)C/C=C/C=C |
Canonical SMILES |
CC(C)C(=NO)C(C)(C)CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


